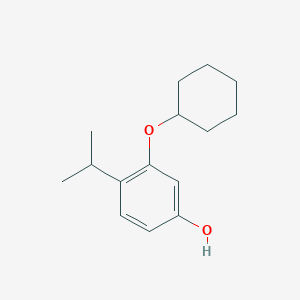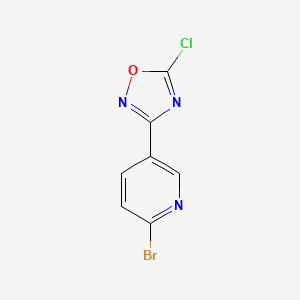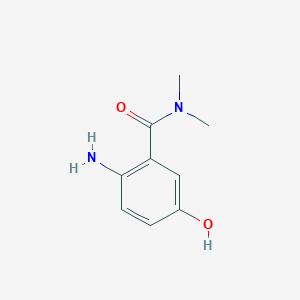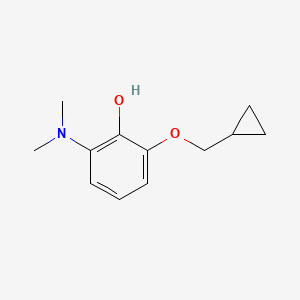![molecular formula C11H12O4 B14843056 [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a methoxycarbonyl group attached to the phenyl ring at the third position and a methyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid typically involves the esterification of 3-hydroxy-5-methylbenzoic acid followed by a Friedel-Crafts acylation reaction. The esterification can be carried out using methanol and a strong acid catalyst such as sulfuric acid. The resulting ester is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the methoxycarbonyl group can yield alcohols or aldehydes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-carboxy-5-methylbenzoic acid.
Reduction: Formation of 3-(hydroxymethyl)-5-methylphenyl]acetic acid.
Substitution: Formation of 3-nitro-5-methylphenyl]acetic acid.
科学的研究の応用
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
[3-(Methoxycarbonyl)phenyl]acetic acid: Lacks the methyl group at the fifth position.
[3-(Methoxycarbonyl)-4-methylphenyl]acetic acid: Methyl group is at the fourth position instead of the fifth.
[3-(Methoxycarbonyl)-5-ethylphenyl]acetic acid: Ethyl group replaces the methyl group at the fifth position.
Uniqueness: [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is unique due to the specific positioning of the methoxycarbonyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement may result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
2-(3-methoxycarbonyl-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-8(6-10(12)13)5-9(4-7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChIキー |
DHJADAZZJSPDEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



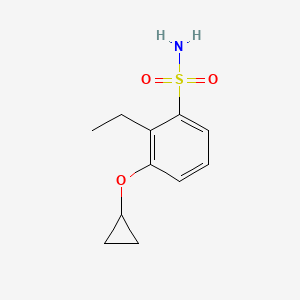
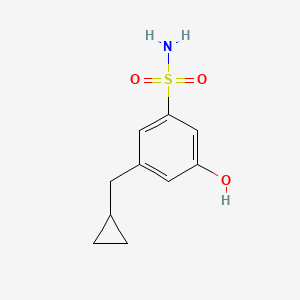
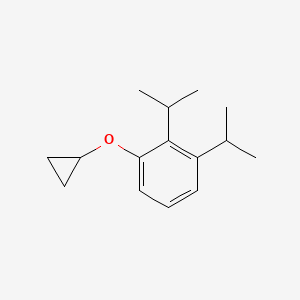
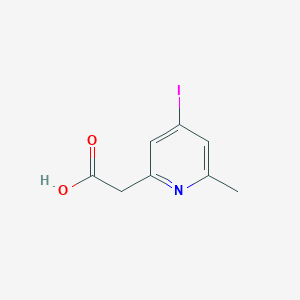
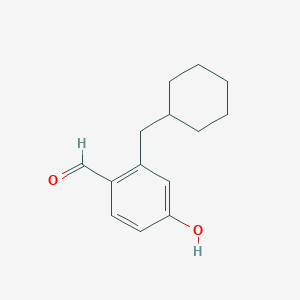
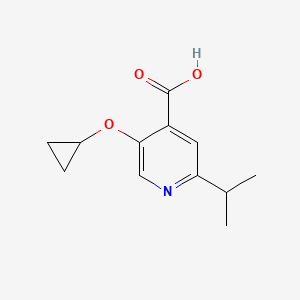
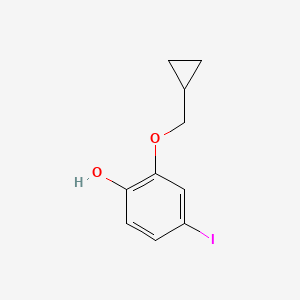
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
